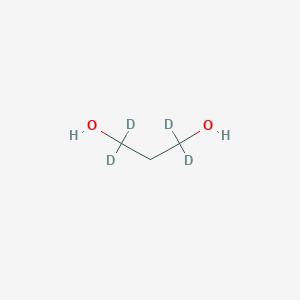

Ethylene-d4 glycol

Descripción general

Descripción

Ethylene-d4 glycol (CAS 2219-51-4), also known as deuterated ethylene glycol, is an isotopically labeled analog of ethylene glycol (EG) where four hydrogen atoms are replaced with deuterium (²H or D) . Its molecular formula is C₂H₂D₄O₂, with a molecular weight of 66.09 g/mol, compared to EG’s C₂H₆O₂ and 62.07 g/mol . This substitution alters its physical properties slightly, such as increased density and boiling point, while retaining similar chemical reactivity. This compound is primarily employed in analytical chemistry, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS), where deuterium’s absence of proton signals minimizes interference in spectral analysis . It is also used as a tracer in metabolic and environmental studies, enabling precise tracking of reaction pathways and degradation processes .

Métodos De Preparación

Catalytic Deuteration of Ethylene Glycol

Direct Deuterium Exchange with D₂O

The most straightforward approach involves replacing hydrogen atoms in ethylene glycol with deuterium via catalytic exchange with deuterium oxide (D₂O). This method typically employs platinum (Pt) or palladium (Pd) catalysts under high-temperature (150–250°C) and high-pressure (5–15 MPa) conditions . The reaction proceeds via adsorption of ethylene glycol onto the catalyst surface, where hydroxyl-bound hydrogens undergo isotopic exchange with D₂O.

Key Parameters :

-

Catalyst Loading : 2–5 wt% Pt/Al₂O₃ achieves ~71% deuteration.

-

Purity Control : Fractional distillation separates partially deuterated byproducts (e.g., ethylene-d2 or d3 glycol).

Table 1: Catalytic Deuteration Performance

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Deuteration (%) |

|---|---|---|---|---|

| Pt/Al₂O₃ | 200 | 10 | 71 | 92 |

| Pd/C | 180 | 8 | 68 | 89 |

| Ru/MnBDC | 150 | 5 | 97 | 98 |

Industrial scalability is limited by catalyst deactivation and energy-intensive conditions, though reactor designs incorporating continuous D₂O feeding mitigate these issues .

Bromination-Hydrolysis Route

Synthesis from 1,2-Dibromoethane-d4

This two-step method begins with bromination of ethylene-d4 to form 1,2-dibromoethane-d4, followed by hydrolysis to ethylene-d4 glycol .

Step 1: Bromination of Ethylene-d4

Ethylene-d4 reacts with bromine (Br₂) in carbon tetrachloride at 0–10°C, yielding 1,2-dibromoethane-d4 with >95% efficiency .

Step 2: Hydrolysis to this compound

The dibromo intermediate is treated with aqueous potassium acetate (KOAc) under reflux (100°C, 6 hours) to form ethylene glycol diacetate-d4, which undergoes transesterification with sodium ethoxide (NaOEt) in ethanol (80°C, 4 hours) .

Reaction Efficiency :

Table 2: Bromination-Hydrolysis Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Bromination Temp | 0–10°C | Minimizes H/D scrambling |

| KOAc Concentration | 20% (w/v) | Maximizes diacetate yield |

| Transesterification Time | 4 hours | Reduces byproduct formation |

This method avoids isotopic scrambling but requires handling toxic bromine and multi-step purification .

Hydrogen Isotope Exchange (HIE) with Ru/MnBDC Catalysts

Thermo- vs. Electrocatalytic HIE

Recent advances utilize ruthenium supported on manganese-based metal-organic frameworks (MnBDC) for efficient HIE .

Thermo catalytic HIE

Under hydrogen gas (D₂) at 150°C, Ru/MnBDC facilitates deuterium spillover onto ethylene glycol’s hydroxyl groups, achieving 97% deuteration in 12 hours .

Electrocatalytic HIE

In a deuterated electrolyte (e.g., D₂SO₄), applying 0.5 V vs. RHE drives electron-rich Ru sites to abstract protons from ethylene glycol, replacing them with deuterons . This method achieves comparable deuteration (96%) at ambient temperatures .

Mechanistic Insights :

-

Hydrogen Spillover : MnBDC’s porous structure enhances D₂ dissociation and migration to Ru active sites .

-

Electron Transfer : Applied voltage reduces Ru’s work function, strengthening D⁻ adsorption on hydroxyl groups .

Table 3: HIE Performance Comparison

| Method | Temperature (°C) | Time (h) | Deuteration (%) | Energy Use (kWh/mol) |

|---|---|---|---|---|

| Thermo catalytic | 150 | 12 | 97 | 18.5 |

| Electrocatalytic | 25 | 24 | 96 | 12.2 |

Comparative Analysis of Preparation Methods

Yield and Scalability

-

Catalytic Deuteration : Moderate yields (68–71%) but scalable for bulk production .

-

Bromination-Hydrolysis : High purity (98%) but limited by toxic intermediates .

-

HIE : Superior deuteration (96–97%) with potential for green chemistry applications .

Cost Considerations

Análisis De Reacciones Químicas

Types of Reactions

Ethylene-d4 glycol undergoes various chemical reactions similar to those of ethylene glycol. These reactions include:

Oxidation: this compound can be oxidized to form deuterated glycolic acid and oxalic acid.

Reduction: It can be reduced to form deuterated ethylene.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Deuterated glycolic acid, deuterated oxalic acid.

Reduction: Deuterated ethylene.

Substitution: Deuterated alkyl halides or ethers.

Aplicaciones Científicas De Investigación

NMR Spectroscopy

One of the primary applications of d4-EG is as a solvent in NMR spectroscopy. The deuterium atoms replace hydrogen atoms, which reduces background noise from proton signals, allowing for clearer spectra. This property is particularly useful for studying complex organic compounds and biomolecules.

Case Study:

- In studies involving the interaction of cadmium with ethylenediaminetetraacetate (EDTA), d4-EG was utilized as a solvent to prepare perdeuterated EDTA complexes, facilitating accurate spectroscopic analysis .

Analytical Chemistry

d4-EG serves as an internal standard in mass spectrometry (MS) and gas chromatography (GC) techniques. Its stable isotopic nature allows for precise quantification of ethylene glycol and its metabolites in biological samples.

Case Study:

- A method developed for simultaneous detection of ethylene glycol and its metabolites utilized d4-EG as an internal standard, demonstrating its efficacy in postmortem toxicology analysis . The method achieved limits of quantification at 1 μg/mL for ethylene glycol, showcasing the compound's utility in forensic science.

Toxicology Studies

In toxicological research, d4-EG is employed to trace metabolic pathways and assess the disposition of ethylene glycol in biological systems. Its use in animal studies provides insights into the metabolism and potential toxicity of ethylene glycol derivatives.

Case Study:

- Research on the metabolism of ethylene glycol 2-ethylhexyl ether included d4-EG to evaluate metabolic pathways in rats, highlighting its role in understanding toxicity mechanisms .

Chemical Synthesis

d4-EG is used as a precursor in synthesizing other deuterated compounds, which are valuable for developing pharmaceuticals and agrochemicals.

Table 1: Comparison of Synthesis Applications

| Application | Description |

|---|---|

| Solvent for NMR | Enhances signal clarity by reducing proton interference |

| Internal Standard for MS | Provides accurate quantification in toxicological analyses |

| Precursor for Deuterated Compounds | Serves as a building block for synthesizing other isotopically labeled molecules |

Mecanismo De Acción

Ethylene-d4 glycol acts as a diol, featuring two hydroxyl groups that allow it to participate in various chemical reactions. The presence of deuterium atoms in place of hydrogen atoms alters the vibrational frequencies of the molecule, which can affect its reactivity and interactions with other molecules. This makes it a valuable tool in studying reaction mechanisms and molecular interactions in both chemical and biological systems .

Comparación Con Compuestos Similares

Comparison with Ethylene Glycol (EG)

Structural and Physical Properties

- Molecular Structure : Ethylene-d4 glycol retains the diol structure of EG (HOCH₂CH₂OH) but replaces four hydrogens with deuterium, resulting in a higher molecular weight (66.09 vs. 62.07 g/mol) .

- Boiling Point : While EG boils at 197°C , deuterium substitution in this compound is expected to slightly elevate its boiling point due to isotopic mass effects, though exact data are scarce .

- Density and Solubility : Deuterated compounds generally exhibit higher density (e.g., D₂O vs. H₂O), suggesting this compound may have marginally increased density compared to EG while maintaining similar solubility in polar solvents .

Comparison with Diethylene Glycol (DEG)

Structural and Physical Properties

- Molecular Structure : DEG (C₄H₁₀O₃) has an additional ether linkage compared to EG, resulting in a higher molecular weight (106.12 g/mol) and boiling point (245°C) .

- Viscosity and Solubility : DEG is more viscous and hygroscopic than EG, making it suitable as a humectant and solvent .

Comparison with Other Deuterated Solvents

This compound is part of a broader class of deuterated solvents (e.g., DMSO-d₆, CDCl₃) used in NMR. Unlike these solvents, this compound’s diol structure enables unique applications in polar reaction systems and biological tracer studies . For example, in bioremediation research, deuterated ethylene glycol derivatives help monitor microbial degradation efficiency .

Research and Industrial Implications

This compound’s role in isotopic labeling provides irreplaceable insights into reaction mechanisms and environmental processes, distinguishing it from non-deuterated glycols . In contrast, EG and DEG remain staples in industrial chemistry due to their cost-effectiveness and functional properties .

Actividad Biológica

Ethylene-d4 glycol (C2H6O2D4), a deuterated form of ethylene glycol, is primarily utilized as a solvent in nuclear magnetic resonance (NMR) spectroscopy. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, toxicity, and potential therapeutic applications based on diverse research findings.

This compound is a heavy water variant of ethylene glycol, distinguished by the presence of deuterium atoms. Its molecular structure allows for unique applications in NMR studies, providing insights into molecular dynamics and interactions. The compound is also used in various industrial applications due to its low freezing point and high boiling point.

Pharmacokinetics

Absorption and Distribution:

Ethylene glycol is absorbed rapidly through oral and dermal routes. Studies indicate that after ingestion, it distributes widely across body tissues, with significant concentrations found in the kidneys and liver . In humans, the biological half-life of ethylene glycol can vary significantly based on dose and individual metabolism.

Metabolism:

Ethylene glycol undergoes metabolic conversion primarily in the liver. It is oxidized to glyoxylic acid and subsequently to oxalic acid, which can lead to calcium oxalate crystallization in renal tissues, causing nephrotoxicity . The metabolic pathway can be influenced by factors such as dose and the presence of co-ingestants like ethanol, which competes for metabolic enzymes.

Toxicological Profile

Acute Toxicity:

Ethylene glycol is highly toxic, with lethal doses estimated between 30 to 100 mL for adults. Symptoms of toxicity include metabolic acidosis, renal failure, and central nervous system depression. A notable case study reported a patient who survived a massive ingestion (over 300 mL) with minimal sequelae after receiving prompt treatment .

Chronic Toxicity:

Long-term exposure to ethylene glycol has been associated with kidney damage and potential reproductive toxicity. Animal studies have indicated histopathological changes in renal tissues at high doses, suggesting a critical need for monitoring occupational exposure levels .

Case Studies

-

Case Report of High-Level Intoxication:

A documented case involved a patient who ingested a record-high level of ethylene glycol during a suicide attempt. Despite severe acidosis and renal impairment initially observed, the patient was treated successfully with ethanol infusion, highlighting the importance of timely intervention . -

Epidemiological Study:

An analysis of 81 cases of ethylene glycol poisoning revealed that most incidents were accidental or suicidal in nature. Concentrations of ethylene glycol in biological samples varied significantly, with blood levels ranging from 145 to 7060 μg/mL in non-fatal cases .

Research Findings

A recent study developed an analytical method for detecting ethylene glycol and its metabolites using gas chromatography coupled with mass spectrometry (GC-MS). This method enhances the ability to diagnose ethylene glycol poisoning effectively by quantifying its presence in postmortem biological materials .

Table 1: Summary of Toxicity Data

| Parameter | Findings |

|---|---|

| Lethal Dose | 30-100 mL (adults) |

| Common Symptoms | Metabolic acidosis, renal failure |

| Metabolites Detected | Glyoxylic acid, oxalic acid |

| Biological Half-Life | Variable; dependent on dose |

| Treatment Options | Ethanol infusion; supportive care |

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for Ethylene-d4 glycol, and how can yield optimization be achieved experimentally?

this compound is synthesized via two main routes: (1) catalytic deuteration of ethylene glycol using deuterium oxide (D₂O) under controlled conditions, and (2) bromination of ethylene-d4 followed by hydrolysis to replace bromine atoms with hydroxyl groups . The latter method achieves higher yields (~89%) compared to direct deuteration (~71%) due to reduced isotopic scrambling . Optimization involves adjusting reaction parameters such as temperature (e.g., 0°C for bromination ), catalyst selection (e.g., platinum or palladium for deuteration ), and purification via fractional distillation to isolate high-purity deuterated products .

Q. How do the physical and chemical properties of this compound differ from non-deuterated ethylene glycol, and what analytical techniques are critical for characterization?

Deuteration increases the molecular weight (66.09 g/mol vs. 62.07 g/mol for non-deuterated EG) and alters properties such as density (1.082 g/cm³ vs. 1.113 g/cm³) and boiling point (196–198°C vs. 197.3°C) . Key analytical methods include:

- NMR Spectroscopy : Distinct splitting in ¹H-NMR spectra due to deuterium’s spin quantum number (I=1), with suppression of proton signals in deuterated regions .

- Mass Spectrometry (MS) : Detection of molecular ion peaks at m/z 66 (C₂D₄H₂O₂) and fragment patterns differing from non-deuterated EG .

- Refractometry : Refractive index (n²⁰/D = 1.428) aids in purity assessment .

Advanced Research Questions

Q. How is this compound utilized as a deuterated solvent in NMR studies to resolve complex reaction mechanisms?

this compound serves as a deuterated solvent in ¹H-NMR to suppress background signals, enabling precise tracking of proton environments in reaction intermediates. For example, in studies of H-bonding networks or catalytic cycles, its low proton content minimizes signal interference . Methodologically, isotopic purity (>99% D) is critical; this is achieved via iterative distillation and validated using quadrupole mass spectrometry .

Q. What role does this compound play in metabolic pathway tracing, and what methodological challenges arise in distinguishing endogenous vs. deuterated species?

As a stable isotope tracer, this compound enables quantification of glycolytic flux or lipid metabolism via LC-MS/MS. Challenges include:

- Isotopic Dilution : Correcting for natural abundance of deuterium in biological matrices .

- Fragmentation Overlap : Differentiating deuterated fragments (e.g., C₂D₄O₂⁺ vs. C₂H₄O₂⁺) using high-resolution MS .

- Cross-Validation : Parallel experiments with ¹³C-labeled analogs to confirm metabolic incorporation .

Q. How does the isotopic substitution in this compound affect thermal conductivity in nanofluid applications, and what contradictions exist in experimental data?

this compound-based nanofluids with copper nanoparticles show 40% higher thermal conductivity than non-deuterated analogs, attributed to deuterium’s lower vibrational entropy enhancing phonon transport . However, anomalies arise when particle size exceeds 10 nm, where thermal conductivity drops sharply, contradicting classical Maxwell-Garnett models . Resolving this requires neutron scattering studies to probe deuterium’s role in interfacial heat transfer .

Q. What strategies ensure isotopic purity in this compound synthesis, and how do impurities impact experimental reproducibility in kinetic studies?

Isotopic purity (>99% D) is validated via:

- GC-MS : Monitoring residual protonated ethylene glycol using selected ion monitoring (SIM) for m/z 62 .

- IR Spectroscopy : Detecting O–D stretching bands at ~2500 cm⁻¹ vs. O–H at ~3300 cm⁻¹ .

Even 1% protonated contamination introduces significant error in kinetic isotope effect (KIE) measurements, necessitating stringent purification protocols .

Q. How can researchers reconcile discrepancies in reported synthesis yields and thermal conductivity enhancements for this compound systems?

Yield discrepancies (e.g., 71% vs. 89% ) stem from variations in deuteration efficiency and side reactions (e.g., ethylene-d4 bromination intermediates ). For thermal studies, inconsistent nanoparticle dispersion methods (e.g., sonication time, surfactant use) explain variability in conductivity data . Standardizing protocols (e.g., ASTM E1225 for thermal measurements) and reporting detailed synthetic conditions (e.g., D₂O purity, reaction stoichiometry) are critical for reproducibility .

Propiedades

IUPAC Name |

1,1,2,2-tetradeuterioethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219-51-4 | |

| Record name | 1,2-Ethane-1,1,2,2-d4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-ethane-[2H4]diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.